molecular formula C8H8BF3O2 B1521852 2-Methyl-3-(trifluoromethyl)phenylboronic acid CAS No. 947533-86-0

2-Methyl-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1521852
M. Wt: 203.96 g/mol
InChI Key: GCYGREFYJFYOII-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a precursor commonly used in the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of 2-Methyl-3-(trifluoromethyl)phenylboronic acid involves running a tenfold residence time, after which samples are collected and analyzed in GC-MS . It is also used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-(trifluoromethyl)phenylboronic acid is C8H8BF3O2 . The molecular weight is 203.96 g/mol . The InChI is 1S/C8H8BF3O2/c1-5-6 (8 (10,11)12)3-2-4-7 (5)9 (13)14/h2-4,13-14H,1H3 .


Chemical Reactions Analysis

2-Methyl-3-(trifluoromethyl)phenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . It is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-(trifluoromethyl)phenylboronic acid include a molecular weight of 203.96 g/mol , hydrogen bond donor count of 2 , hydrogen bond acceptor count of 5 , and a rotatable bond count of 1 .

Scientific Research Applications

Catalytic Applications

2-Methyl-3-(trifluoromethyl)phenylboronic acid and its derivatives have been utilized as catalysts in various organic transformations. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown high effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Furthermore, phenylboronic acids have acted as efficient catalysts for the synthesis of tetrahydrobenzo[b]pyrans, a reaction benefiting from operational simplicity and minimal environmental impact (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Antibacterial Activity

Research has also explored the antibacterial properties of phenylboronic acid derivatives. A study on (trifluoromethoxy)phenylboronic acids evaluated their antimicrobial efficacy against Escherichia coli and Bacillus cereus, highlighting the potential of these compounds in addressing bacterial infections (Adamczyk-Woźniak et al., 2021).

Nanotechnology and Drug Delivery

In nanotechnology and drug delivery systems, phenylboronic acid-functionalized polymers have shown promise. For instance, nanoparticles developed for improving nasal adsorption of insulin demonstrated non-cytotoxicity and efficient drug delivery capabilities, marking a significant step towards non-invasive insulin administration (Cheng et al., 2012). Another study presented phenylboronic acid-functionalized micelles targeting HepG2 cells, suggesting a novel approach for cancer therapy by enhancing drug uptake in specific cell lines (Zhang et al., 2013).

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

[2-methyl-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-6(8(10,11)12)3-2-4-7(5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYGREFYJFYOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659371
Record name [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(trifluoromethyl)phenylboronic acid

CAS RN

947533-86-0
Record name [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-(trifluoromethyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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